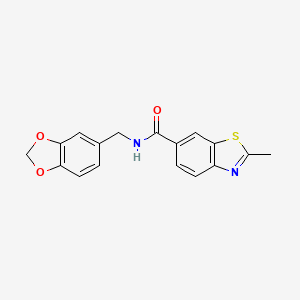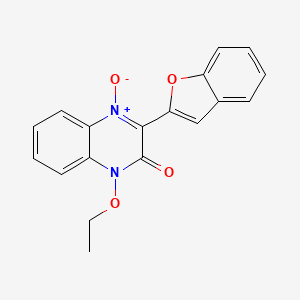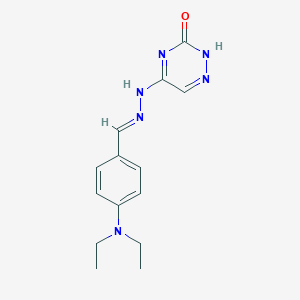
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, also known as BMB-6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMB-6 is a benzothiazole derivative, which has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may inhibit the activity of enzymes involved in tumor growth and angiogenesis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may induce apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in tumor growth and angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to induce apoptosis in cancer cells through the activation of caspases. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit low toxicity in vitro, making it a potentially safe candidate for use in animal studies. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide have not been established, and further studies are needed to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide. One potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-tumor agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for cancer therapy. Another potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of inflammation. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for anti-inflammatory therapy.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide involves the reaction between 2-methyl-1,3-benzothiazole-6-carboxylic acid and 1,3-benzodioxole-5-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a white solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of potential applications in scientific research. It has been shown to have anti-tumor activity in vitro against several different cancer cell lines, including breast, lung, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-19-13-4-3-12(7-16(13)23-10)17(20)18-8-11-2-5-14-15(6-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEGPPZTKXKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)